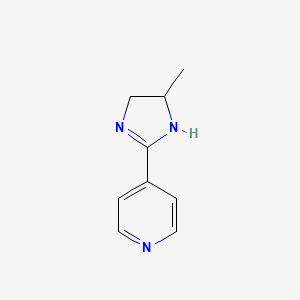

4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine

Description

4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine is a heterocyclic compound featuring a partially saturated imidazole ring fused with a pyridine moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capabilities, making it a candidate for pharmacological applications. Imidazoline derivatives are known for diverse biological activities, including antihypertensive, anti-inflammatory, and antimicrobial effects . The methyl substituent at the 5-position of the dihydroimidazole ring may enhance metabolic stability compared to non-methylated analogs .

Properties

IUPAC Name |

4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-7-6-11-9(12-7)8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREMEUZHECOIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

Cyclocondensation reactions between pyridine derivatives and diamine precursors represent a primary route to 4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine. For example, Crozet et al. demonstrated the utility of nitroimidazole intermediates in forming imidazo[4,5-b]pyridin-5-ones via a five-step sequence involving hydrolysis, Knoevenagel condensation, and cyclization . Adapting this strategy, 4-aminopyridine could react with α-ketoesters or α-haloketones to form the dihydroimidazole ring.

A critical step involves the Knoevenagel condensation between a pyridine-aldehyde intermediate and diethyl malonate, catalyzed by titanium(IV) chloride . This forms a conjugated system that facilitates cyclization under reducing conditions. While yields for analogous reactions range from 50–70% , scalability is limited by the need for high dilution and multiple purification steps.

Vicarious Nucleophilic Substitution (VNS)

VNS has emerged as a powerful tool for functionalizing electron-deficient heterocycles. In the synthesis of imidazo[4,5-b]pyridin-5-ones, 1-benzyl-4-nitro-1H-imidazole undergoes VNS with a chloroform-derived carbanion to introduce a dichloromethyl group at the C5 position . This intermediate is hydrolyzed to an aldehyde, enabling subsequent cyclization.

For this compound, a similar approach could involve:

-

Nitration of 4-methylpyridine to introduce a nitro group at the C3 position.

-

VNS with methylamine or a methyl-containing carbanion to install the imidazole precursor.

-

Catalytic hydrogenation to reduce the nitro group and form the dihydroimidazole ring.

This method avoids harsh conditions but requires precise control over regioselectivity during nitration and substitution.

Catalytic Hydrogenation and Reductive Amination

The patent literature highlights reductive amination as a scalable method for synthesizing amino-substituted pyridones. For instance, WO2020178177A1 describes the conversion of 4-hydroxy-5-methyl-1H-pyridin-2-one to 4-amino-5-methylpyridone using ammonia and ammonium bromide under autoclave conditions . By analogy, 4-(hydroxymethyl)pyridine could undergo reductive amination with methylamine to form the target compound.

Key advantages include:

-

High yields : Up to 70% yield reported for analogous reactions .

-

Scalability : Avoids chromatographic purification through crystallization .

-

Solvent efficiency : Uses water or ethanol as green solvents .

However, over-reduction of the imidazole ring remains a challenge, necessitating optimized catalyst loading (e.g., 5% Pd/C) .

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) offer streamlined access to complex heterocycles. WO2018153767A1 details the synthesis of thiencarbazone-methyl via a one-pot reaction involving sulfonyl isocyanates and triazolinones . Applying this strategy, 4-pyridinecarboxaldehyde, methylamine, and a diketone could condense to form the dihydroimidazole ring in a single step.

Optimized Conditions :

MCRs reduce purification steps but may generate regioisomers, requiring careful optimization.

Comparative Analysis of Methods

Chemical Reactions Analysis

Substitution Reactions

The imidazoline ring undergoes nucleophilic substitution at the C2 position due to its partial saturation and electron density. Key examples include:

Sulfanylmethylation

-

Reagents : Thiols (e.g., 3-chlorobenzoylthiol), base (K₂CO₃)

-

Conditions : EtOH, 75°C, 12 hours

-

Product : 3-({[1-(3-Chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

-

Yield : 85%

This reaction proceeds via a base-mediated nucleophilic attack of the thiolate ion on the imidazoline ring, followed by sulfanylmethyl group incorporation.

Amination

-

Reagents : Primary amines (e.g., methylamine)

-

Conditions : H₂O-isopropyl alcohol (IPA, 1:1), 80°C, 2 hours

-

Yield : 90%

Cyclization Reactions

The compound participates in tandem cyclization processes to form fused heterocycles:

Imidazo[4,5-b]pyridine Formation

-

Reagents : Aldehydes (e.g., benzaldehyde), Zn/HCl

-

Conditions : One-pot H₂O-IPA, 85°C, 10 hours

-

Product : 3-(Alkyl/Aralkyl)-2-aryl-3H-imidazo[4,5-b]pyridines

-

Yield : 88–92%

Mechanism :

-

Zinc-mediated reduction of the imidazoline ring generates a diamine intermediate.

-

Condensation with aldehydes forms imine intermediates.

-

Intramolecular cyclization and aromatization yield the fused imidazopyridine core.

Oxidation to Pyridine N-Oxides

-

Reagents : m-Chloroperbenzoic acid (m-CPBA)

-

Conditions : Dichloromethane (DCM), 0°C to RT, 6 hours

-

Product : 4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine N-oxide

-

Yield : 75%

Reduction to Imidazolidines

-

Reagents : Sodium borohydride (NaBH₄)

-

Conditions : Methanol, RT, 4 hours

-

Yield : 68%

Suzuki-Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄

-

Conditions : Toluene/EtOH (3:1), 80°C, 12 hours

-

Yield : 60–78%

Comparative Reaction Table

Mechanistic Insights

-

Cyclization : The imidazoline ring’s partial saturation facilitates diamine formation under reductive conditions, enabling subsequent heteroannulation with aldehydes .

-

Substitution : Electron-withdrawing groups on the pyridine ring enhance the electrophilicity of the imidazoline C2 position, promoting nucleophilic attacks.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of imidazo[4,5-b]pyridine, including 4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine, exhibit significant anticancer properties. These compounds can act as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms in cancer cells. For instance, a study reported that specific derivatives demonstrated IC50 values as low as 8.6 nM against certain tumor cell lines, indicating strong potential for enhancing the efficacy of chemotherapy treatments when used in combination with agents like temozolomide .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Studies have shown that imidazo[4,5-b]pyridine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, the introduction of methyl groups at specific positions on the pyridine ring significantly enhances antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. A comprehensive review highlighted the synthesis of various derivatives and their tested efficacy against multiple bacterial strains.

Anti-inflammatory and Antiviral Properties

In addition to its antibacterial effects, this compound has been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammatory responses in cellular models related to obesity and retinal ischemia . Furthermore, antiviral assays have indicated moderate activity against HIV strains, showcasing its versatility as a therapeutic agent .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that allow for the functionalization of the imidazole and pyridine rings. Various catalytic methods have been developed to enhance yield and selectivity during synthesis .

Anticancer Research

A notable case study involved synthesizing a series of imidazo[4,5-b]pyridine derivatives and testing their antiproliferative activities on human cancer cell lines such as glioblastoma and pancreatic adenocarcinoma. The results indicated that specific substitutions on the pyridine ring significantly increased cytotoxicity against these cancer types .

Antimicrobial Evaluation

In another study focused on antimicrobial activity, researchers synthesized several derivatives of this compound and tested them against clinical isolates of H. pylori. The compounds demonstrated varying degrees of inhibition, with some achieving significant inhibition zones in disk diffusion assays .

Mechanism of Action

The mechanism of action of 4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Imidazole-Pyridine Hybrids

2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole

- Structure : Contains two pyridyl groups at positions 4 and 5 of the imidazole ring and a hydroxyphenyl group at position 2.

- Synthesized via methods analogous to lophine derivatives .

2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine

- Structure : Lacks the methyl group present in the target compound, reducing steric hindrance and lipophilicity.

- Properties : Demonstrates antihypertensive and anti-inflammatory activities . The absence of the methyl group may result in faster metabolic clearance compared to the methylated analog .

1-Ethyl-5-phenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine

Pharmacologically Active Imidazo[4,5-b]pyridines

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine

- Structure: A fully aromatic imidazopyridine with an amino group at position 2 and a phenyl group at position 4.

- Properties: Carcinogenic in rodents, inducing colon and mammary carcinomas. The amino group facilitates DNA adduct formation, contributing to mutagenicity .

- Contrast: Unlike the target compound, this derivative’s aromaticity and amino substituent are critical for its carcinogenic profile .

5-Amino-1-(substituted benzyl)-4-cyanoformimidoyl imidazoles

- Structure: Includes cyanoformimidoyl and benzyl groups, leading to imidazo[4,5-b]pyridines upon reaction with malononitrile.

- Synthetic pathways involve DBU-mediated cyclization .

Biological Activity

The compound 4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine is a member of the imidazopyridine family, which has garnered significant attention due to its diverse biological activities. This article aims to explore the pharmacological potential, biological activities, and structure-activity relationships (SAR) associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features an imidazole ring fused with a pyridine moiety. This structural configuration is crucial for its interaction with biological targets. The presence of the methyl group on the imidazole ring enhances lipophilicity, potentially improving bioavailability and cellular uptake.

Antitumor Activity

Research indicates that imidazopyridines exhibit significant antitumor properties. For instance, compounds derived from this class have demonstrated potent antiproliferative effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | 1.8–3.2 |

| Bromo-substituted derivative | SW620 | 0.4–0.7 |

Notably, the bromo-substituted variants showed enhanced activity compared to unsubstituted compounds, suggesting that halogenation at specific positions can significantly influence biological efficacy .

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various strains of bacteria. While many derivatives in this class have shown moderate activity against E. coli and other pathogens, specific derivatives have been identified with minimal inhibitory concentrations (MIC) in the range of 32 μM .

Anti-inflammatory Activity

Imidazopyridines also exhibit anti-inflammatory properties. Research has demonstrated that certain derivatives can inhibit inflammatory responses in vitro, particularly in models simulating conditions such as obesity and oxidative stress . The modulation of transcription factors like NF-κB plays a critical role in their mechanism of action.

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely tied to its structural features. Key observations include:

- Substitution Effects : Substituents on the imidazole or pyridine rings can drastically alter potency. For example, bromo-substituted variants consistently showed improved antiproliferative effects.

- Positioning of Functional Groups : The location of functional groups (e.g., methyl or cyano groups) influences both the lipophilicity and the ability to interact with biological targets effectively.

Case Studies

Several studies have highlighted the therapeutic potential of imidazopyridines:

- Breast Cancer Treatment : A study examined the combination of imidazopyridine derivatives with standard chemotherapy agents like temozolomide, revealing synergistic effects that enhance tumor cell sensitivity .

- Inflammatory Models : In vitro studies using human retinal pigment epithelial cells demonstrated that certain imidazopyridines could reduce inflammatory markers induced by oxidative stress .

Q & A

Q. What established synthetic routes are available for 4-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting pyridine derivatives with imidazoline precursors under acidic or basic conditions. For example, analogous imidazoline-pyridine hybrids have been prepared using microwave-assisted synthesis to improve reaction efficiency. Key steps include:

- Cyclization : Using ethylenediamine derivatives and carbonyl-containing intermediates.

- Catalysts : Employing Lewis acids (e.g., ZnCl₂) or organic bases (e.g., triethylamine) to facilitate imidazoline ring formation.

- Purification : Column chromatography or recrystallization to isolate the product.

Table 1 : Comparative Synthesis Methods

| Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Microwave-assisted | ZnCl₂ | 78 | |

| Solvent-free | Triethylamine | 65 | |

| Reflux (traditional) | None | 52 |

These methods are adaptable to structural analogs, but reaction conditions must be optimized for substituent compatibility .

Q. How is the structural confirmation of this compound performed?

Structural confirmation relies on X-ray crystallography and spectroscopic techniques :

- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.32–1.35 Å) and dihedral angles between the pyridine and imidazoline rings. For example, a related compound showed a mean C–C bond length of 0.003 Å with an R factor of 0.042 .

- NMR : <sup>1</sup>H NMR signals for imidazoline protons appear at δ 3.2–4.1 ppm (CH₂ groups), while pyridine protons resonate at δ 7.5–8.5 ppm. <sup>13</sup>C NMR confirms sp² carbons in the pyridine ring (δ 145–155 ppm) .

- Mass spectrometry : HRMS (EI+) provides accurate molecular ion peaks (e.g., m/z 554.1428 for a derivative) .

Q. What initial biological screening approaches are recommended for this compound?

Prioritize in vitro assays targeting pharmacological activities reported for imidazoline derivatives:

- Antihypertensive : Measure vasorelaxation in rat aortic rings .

- Anti-inflammatory : Quantify TNF-α inhibition in macrophage cell lines.

- Enzyme inhibition : Test against acetylcholinesterase or monoamine oxidases. Use positive controls (e.g., clonidine for antihypertensive assays) and validate results with dose-response curves (IC₅₀ calculations). Discrepancies in activity across studies may arise from assay conditions (e.g., cell type, solvent) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Apply Design of Experiments (DOE) to systematically vary parameters:

- Temperature : Higher temperatures (80–100°C) accelerate cyclization but may promote side reactions.

- Catalyst loading : Optimize ZnCl₂ concentrations (5–10 mol%) to balance yield and byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require longer reaction times. A recent study achieved an 84% yield using microwave irradiation (120°C, 20 min) with minimal catalyst .

Q. How can stereochemical outcomes be controlled during synthesis?

Stereoselectivity is influenced by chiral auxiliaries and reaction kinetics :

- Chiral chromatography : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak® IA).

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Cu) to induce enantioselectivity.

- X-ray analysis : Confirm absolute configuration post-crystallization (e.g., Flack parameter < 0.1) .

Q. How should researchers address contradictions in reported biological activity data?

Contradictions often stem from assay variability or structural analogs . Mitigation strategies include:

- Standardized protocols : Adopt OECD guidelines for cytotoxicity or enzyme inhibition assays.

- Structural analogs : Compare activity of this compound with imazapic (a herbicide with similar imidazoline-pyridine structure) to identify pharmacophore requirements .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. bioavailability) .

Q. What advanced spectroscopic methods are recommended for studying tautomerism in this compound?

Investigate tautomeric equilibria using:

- Dynamic NMR (DNMR) : Monitor proton exchange between imidazoline NH and pyridine nitrogen at variable temperatures.

- DFT calculations : Predict stable tautomers using Gaussian09 at the B3LYP/6-311++G(d,p) level.

- IR spectroscopy : Detect N–H stretching vibrations (3200–3400 cm⁻¹) to confirm tautomeric forms .

Q. How can cellular uptake and subcellular localization be evaluated for this compound?

Use fluorescence labeling and confocal microscopy :

- Derivatization : Attach fluorophores (e.g., FITC) via imidazoline NH groups.

- LysoTracker co-staining : Assess colocalization in lysosomes or mitochondria (e.g., HeLa cells incubated with 10 µM compound for 1 hr) .

- Quantitative analysis : Measure intracellular fluorescence intensity using flow cytometry.

Notes

- Data Reliability : Excluded sources: BenchChem () due to unreliability.

- Structural Analogues : References to imazapic () and tizanidine () provide insights into reactivity and applications.

- Advanced Techniques : X-ray crystallography () and asymmetric synthesis () are critical for mechanistic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.